6-Methyl-6-phenylfulvene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

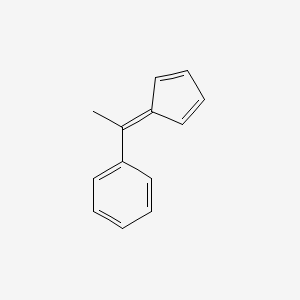

6-Methyl-6-phenylfulvene is a substituted fulvene, a class of hydrocarbons characterized by a five-membered ring containing a conjugated diene system with an exocyclic methylene group

Mecanismo De Acción

Target of Action

6-Methyl-6-phenylfulvene is a complex organic compound that belongs to the class of benzene and substituted derivatives Its aromatic character suggests that it may interact with various biological targets that have affinity for aromatic compounds .

Mode of Action

It is known that the compound has an aromatic character, which suggests that it may interact with its targets through pi stacking, a common interaction between aromatic rings . This interaction could lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

It is classified under the biosynthetic pathway of shikimates and phenylpropanoids . These pathways are involved in the production of a wide range of secondary metabolites in plants, including flavonoids, tannins, and lignin, which play crucial roles in plant defense mechanisms.

Result of Action

Given its aromatic nature, it may influence the structure and function of various biomolecules through interactions with aromatic residues .

Análisis Bioquímico

Biochemical Properties

It has been found to have a bioavailability score of 0.55 and is soluble . It is not an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This suggests that 6-Methyl-6-phenylfulvene may not significantly interfere with the metabolism of other drugs.

Molecular Mechanism

It has been shown to undergo regioselective 1,2-hydrosilylation , but the exact mechanism of this reaction and its effects at the molecular level are not clear

Temporal Effects in Laboratory Settings

It has been successfully obtained via a high yield thermic conversion from benzene in a closed reaction system using GaP nanocrystals . This suggests that the compound may be stable under certain conditions.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models

Metabolic Pathways

It is known to be part of the shikimates and phenylpropanoids biosynthetic pathway

Métodos De Preparación

The synthesis of 6-Methyl-6-phenylfulvene typically involves the reaction of cyclopentadiene with an appropriate aldehyde or ketone under acidic conditions. One common method is the Knoevenagel condensation, where cyclopentadiene reacts with benzaldehyde in the presence of a base such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired fulvene.

Análisis De Reacciones Químicas

6-Methyl-6-phenylfulvene undergoes a variety of chemical reactions due to its conjugated diene system and exocyclic methylene group. Some of the notable reactions include:

-

Cycloaddition Reactions: : Fulvenes are known for their reactivity in cycloaddition reactions. For example, this compound can undergo [4+2] cycloaddition with dienophiles such as tetrazine and diazacyclopentadienone derivatives . These reactions often proceed under mild conditions and yield polycyclic compounds.

-

Hydrosilylation and Hydrogenation: : The compound can also participate in hydrosilylation reactions, where it reacts with silanes in the presence of a Lewis acid catalyst like B(C6F5)3 . This reaction can be followed by hydrogenation to yield saturated silanes.

-

Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are not extensively documented, fulvenes in general can undergo these reactions under appropriate conditions. Common reagents for oxidation include peroxides and ozone, while reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

Aplicaciones Científicas De Investigación

6-Methyl-6-phenylfulvene has several applications in scientific research:

-

Organic Synthesis: : Due to its unique reactivity, this compound serves as a valuable building block for the synthesis of more complex organic molecules with specific functionalities.

-

Material Science: : The electronic and photophysical properties of fulvenes make them interesting candidates for applications in organic electronics and optoelectronic devices.

-

Medicinal Chemistry: : Some fulvene derivatives have shown promising biological activities.

Comparación Con Compuestos Similares

6-Methyl-6-phenylfulvene can be compared with other fulvene derivatives such as 6,6-diphenylfulvene and 6,6-dimethylfulvene. These compounds share similar structural features but differ in their substituents, which influence their reactivity and applications .

6,6-Diphenylfulvene: This compound has two phenyl groups attached to the fulvene ring, which can enhance its stability and reactivity in certain cycloaddition reactions.

6,6-Dimethylfulvene: The presence of two methyl groups can lead to different reactivity patterns compared to this compound, particularly in cycloaddition and hydrogenation reactions.

The unique combination of a methyl and a phenyl group in this compound provides a distinct set of properties and reactivity patterns, making it a valuable compound for various research applications.

Propiedades

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylideneethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNCGVQBXYMZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)